molecular formula C6H4BrFS B1322882 5-Bromo-2-fluorobenzenethiol CAS No. 321596-25-2

5-Bromo-2-fluorobenzenethiol

Cat. No.: B1322882
CAS No.: 321596-25-2
M. Wt: 207.07 g/mol
InChI Key: SHSYFORYQKPNSF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzenethiol, also known as 5-Bromo-2-fluoro-thiophene-3-carboxylic acid, is a sulfur-containing heterocyclic aromatic compound that is widely used in scientific research. It has a molecular formula of C6H4BrFSO2H and a molecular weight of 227.04 g/mol. It is a colorless to pale yellow liquid with a pungent odor. It is soluble in water, alcohol, and most organic solvents.

Scientific Research Applications

Radioligand Development

A study by (Siméon et al., 2012) investigated the synthesis and characterization of [11C]SP203 as a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5) in monkeys using PET. This process involved the cross-coupling of 2-fluoromethyl-4-((trimethylsilyl)ethynyl)-1,3-thiazole with 3,5-dibromofluorobenzene, showcasing the application of bromo-fluorobenzene derivatives in developing PET radioligands.

Antimicrobial and Antifungal Studies

Katırcıoğlu et al. (2007) explored the synthesis of 2,4-dihalogenofluorobenzenes, including 2-bromo-4-chlorofluorobenzene, and their antimicrobial and antifungal activities. The study, published in "Medicinal Chemistry Research", evaluated these compounds' effectiveness against various bacteria and fungi, demonstrating their potential in antimicrobial applications (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).

Lithium-Ion Batteries Enhancement

Zhang Qian-y (2014) researched the use of 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries. This additive was found to improve the batteries' thermal stability and decrease flammability, highlighting the relevance of bromo-fluorobenzene derivatives in enhancing lithium-ion battery safety and performance (Zhang Qian-y, 2014).

Synthesis of Heterocycles

Chen et al. (2014) conducted a study on the palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles. This research demonstrated the effective synthesis of six-membered heterocycles, indicating the utility of bromo-fluorobenzene compounds in organic synthesis and chemical transformations (Chen, Natte, Neumann, & Wu, 2014).

Safety and Hazards

5-Bromo-2-fluorobenzenethiol is classified as dangerous, with hazard statements including H301+H311+H331-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation and serious eye irritation .

Properties

IUPAC Name

5-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYFORYQKPNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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